molecular formula C21H28N4O3 B12238202 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B12238202
M. Wt: 384.5 g/mol
InChI Key: MTBKQZLOXHVYBB-UHFFFAOYSA-N
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Description

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a piperidine ring, and an oxolane moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Attachment of the Oxolane Moiety: The oxolane moiety can be attached through alkylation reactions using oxolane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and oxolane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The piperidine ring and oxolane moiety can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methyl-4-oxo-3,4-dihydroquinazoline, share structural similarities.

    Piperidine Derivatives: Compounds like N-methylpiperidine have similar piperidine rings.

    Oxolane Derivatives: Compounds containing oxolane moieties, such as tetrahydrofuran derivatives, are structurally related.

Uniqueness

The uniqueness of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide lies in its combination of these three distinct moieties. This combination imparts unique chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide

InChI

InChI=1S/C21H28N4O3/c1-15-23-19-7-3-2-6-18(19)20(26)25(15)14-16-8-10-24(11-9-16)21(27)22-13-17-5-4-12-28-17/h2-3,6-7,16-17H,4-5,8-14H2,1H3,(H,22,27)

InChI Key

MTBKQZLOXHVYBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NCC4CCCO4

Origin of Product

United States

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